molecular formula C18H17N3O2S B2923905 2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034576-47-9

2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2923905
CAS No.: 2034576-47-9
M. Wt: 339.41
InChI Key: RSIQNIPNTHWHFF-UHFFFAOYSA-N
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Description

2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a pyrimidine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Cellular Effects

The cellular effects of Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone are currently under investigation. Some benzothiophene derivatives have shown high antibacterial activity against S. aureus .

Molecular Mechanism

Some benzothiophene derivatives have shown to have high antioxidant capacities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of 2-fluorobenzonitriles with xanthates in the presence of a non-nucleophilic base like DBU in a polar aprotic solvent such as DMSO . The piperidine ring can be introduced through nucleophilic substitution reactions, and the final step involves the coupling of the piperidine derivative with a pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its combination of a benzothiophene core with a piperidine and pyrimidine ring. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(16-11-13-5-1-2-7-15(13)24-16)21-10-3-6-14(12-21)23-18-19-8-4-9-20-18/h1-2,4-5,7-9,11,14H,3,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIQNIPNTHWHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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